molecular formula C24H24N2O2 B377983 N,N'-Bis(1-phenylethyl)terephthalamide CAS No. 15088-27-4

N,N'-Bis(1-phenylethyl)terephthalamide

Cat. No.: B377983
CAS No.: 15088-27-4
M. Wt: 372.5g/mol
InChI Key: MYEYHWWQCKHFML-UHFFFAOYSA-N
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Description

N,N'-Bis(1-phenylethyl)terephthalamide is a terephthalamide derivative featuring 1-phenylethyl substituents on the amide nitrogens. The terephthalamide backbone consists of a terephthalic acid core (1,4-benzenedicarboxylic acid) linked via amide bonds. The 1-phenylethyl groups introduce steric bulk and aromaticity, which likely enhance hydrophobicity, thermal stability, and π-π stacking interactions compared to smaller or polar substituents.

Properties

CAS No.

15088-27-4

Molecular Formula

C24H24N2O2

Molecular Weight

372.5g/mol

IUPAC Name

1-N,4-N-bis(1-phenylethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-17(19-9-5-3-6-10-19)25-23(27)21-13-15-22(16-14-21)24(28)26-18(2)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,25,27)(H,26,28)

InChI Key

MYEYHWWQCKHFML-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

Terephthalamides are modular systems where substituents dictate properties. Key analogs include:

N,N′-Bis(2-hydroxyethyl)terephthalamide (BHET)
  • Substituents : 2-hydroxyethyl groups.
  • Molecular Weight : 252.27 g/mol .
  • Properties : Hydrophilic due to hydroxyl groups; enhances polymer crystallization (e.g., in poly(L-lactide) fibers) .
  • Applications : Used as a nucleating agent in biopolymers and rubber additives .
N,N′-Bis(4-pyridinyl)-terephthalamide (bpta)
  • Substituents : 4-pyridinyl groups.
  • Properties : Metal-coordinating ability; forms 2D/3D metal-organic frameworks (MOFs) with catalytic applications .
  • Applications : MOF synthesis for gas storage, catalysis, and sensing .
N,N′-Bis(4-aminophenyl)-terephthalamide (APTA)
  • Substituents: 4-aminophenyl groups.
  • Properties : High thermal stability (used in polyamide-imide films); tensile strength >500 MPa .
  • Applications : High-performance films for electronics and aerospace .
N,N′-Bis-(p-methoxyphenyl)terephthalamide
  • Substituents : p-methoxyphenyl groups.
  • Molecular Weight : 376.41 g/mol .
  • Properties : ΔfH° (gas phase) = -320 ± 9.2 kJ/mol; methoxy groups enhance solubility in organic solvents .
  • Applications : Thermochemical studies and polymer precursors.
N,N′-Diglucosylterephthalamide
  • Substituents : Glucosyl groups.
  • Properties : Hydrophilic, bioactive; designed for β-lactose presentation in glycoclusters .
  • Applications : Lectin inhibition assays and glycobiology studies .

Comparative Analysis

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
N,N'-Bis(1-phenylethyl)terephthalamide 1-phenylethyl ~398.5* High hydrophobicity, aromatic stacking Hypothesized: Polymers, nucleating agents Inferred
BHET 2-hydroxyethyl 252.27 Hydrophilic, enhances crystallization PLA fibers, rubber additives
bpta 4-pyridinyl ~318.3* Metal coordination, MOF formation Catalysis, coordination polymers
APTA 4-aminophenyl ~352.4* High thermal stability, mechanical strength Polyamide-imide films
p-Methoxyphenyl derivative p-methoxyphenyl 376.41 Thermally stable, moderate solubility Thermochemical studies

*Calculated based on substituent masses.

Key Findings

  • Solubility : Polar substituents (e.g., hydroxyethyl in BHET) improve water compatibility, while aromatic groups (e.g., 1-phenylethyl, methoxyphenyl) enhance organic solvent solubility .
  • Thermal Behavior : Bulky substituents (e.g., 1-phenylethyl) likely increase melting points and thermal stability due to restricted molecular motion .
  • Functionality: Pyridinyl and amino groups enable coordination chemistry (MOFs, films), whereas glucosyl groups impart bioactivity .

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